2-Butyne

Catalog No.
S601578
CAS No.
503-17-3
M.F
C4H6
M. Wt
54.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyne

CAS Number

503-17-3

Product Name

2-Butyne

IUPAC Name

but-2-yne

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

InChI

InChI=1S/C4H6/c1-3-4-2/h1-2H3

InChI Key

XNMQEEKYCVKGBD-UHFFFAOYSA-N

SMILES

CC#CC

Synonyms

4-butyne, but-4-yne, dimethylacetylene

Canonical SMILES

CC#CC

Synthesis of Vitamin E

One crucial application of 2-butyne lies in the total synthesis of Vitamin E. This essential nutrient plays a vital role in protecting cells from oxidative damage and maintaining healthy skin and vision. Researchers utilize 2-butyne as a key building block in the synthesis of alkylated hydroquinones, which are precursors to Vitamin E. This process allows scientists to study and potentially modify the structure and function of Vitamin E for therapeutic purposes [].

Source

[] Thermo Fisher Scientific: 2-Butyne, 98%

Pharmaceutical Intermediates

2-Butyne also serves as a valuable starting material for the synthesis of various pharmaceutical intermediates. These are chemical compounds that undergo further transformations to create final drug products. The unique reactivity of the alkyne group in 2-butyne allows for versatile chemical modifications, making it a valuable tool in the development of new pharmaceuticals [].

Source

[] Sigma-Aldrich: 2-Butyne

Other Potential Applications

Beyond its established roles, research is exploring the potential of 2-butyne in other scientific fields. These include:

  • Material Science: Studies are investigating the use of 2-butyne in the development of novel polymers and functional materials with specific properties.
  • Organic Chemistry: Researchers are exploring the reactivity of 2-butyne in various organic reactions to understand its potential for new synthetic strategies and the creation of complex molecules.

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula C₄H₆. It is characterized by a triple bond between the second and third carbon atoms in its chain, represented structurally as CH₃−C≡C−CH₃. This compound appears as a clear, colorless liquid with a pungent odor and is volatile at standard temperature and pressure. Its boiling point is approximately 27 °C, while its melting point is around -32 °C. 2-Butyne is insoluble in water but highly flammable, making it a compound of interest in both industrial and laboratory settings .

2-Butyne does not have a well-defined biological role and its mechanism of action in biological systems is not well-researched.

2-Butyne is a flammable liquid and can readily ignite. It is also considered a moderate health hazard, with exposure causing irritation to the eyes, skin, and respiratory system.

  • Flammability: Flash point of -30 °C
  • Toxicity: Data on specific toxicity is limited, but exposure can cause irritation and potential respiratory problems.

Safety Precautions:

  • Handle with proper personal protective equipment (gloves, goggles, respirator) in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.

There are several methods for synthesizing 2-butyne:

  • Rearrangement of Ethylacetylene: This method involves the rearrangement of ethylacetylene in a solution of ethanolic potassium hydroxide.
  • Dehydrohalogenation: Another approach includes dehydrohalogenating 1-bromo-2-butane with a strong base like potassium hydroxide.
  • Alkyne Metathesis: This technique utilizes catalysts to exchange groups between alkynes, allowing for the formation of 2-butyne from other alkyne precursors .

2-Butyne has various applications:

  • Synthesis of Alkylated Hydroquinones: It plays a crucial role in synthesizing alkylated hydroquinones, which are important for the total synthesis of Vitamin E.
  • Pharmaceutical Intermediates: It serves as an intermediate in the production of various pharmaceuticals and fine chemicals due to its reactivity .
  • Chemical Research: Its unique structural properties make it valuable for studies involving molecular symmetry and torsional barriers in physical chemistry .

Interaction studies involving 2-butyne often focus on its reactivity with various reagents:

  • Reactivity with Strong Oxidizers: It can react vigorously with strong oxidizing agents, which may lead to hazardous situations if not handled properly.
  • Polymerization Reactions: In certain conditions, it can undergo exothermic addition polymerization reactions when catalyzed by acids or other initiators .

Several compounds share structural similarities with 2-butyne. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
1-ButyneCH₃−C≡C−HTerminal alkyne; used in different synthetic pathways.
3-HexyneCH₃−C≡C−CH₂−CH₃Has a longer carbon chain; different reactivity profile.
1,4-ButynediolHO−C≡C−CH₂−CH₂−OHContains hydroxyl groups; used in polymer production.
PropyneCH₃−C≡C−HShorter carbon chain; simpler reactivity compared to 2-butyne.

While all these compounds are alkynes, their unique structural features lead to distinct chemical behaviors and applications in organic synthesis and industrial processes .

Physical Description

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.

XLogP3

1.5

Boiling Point

26.9 °C

Flash Point

-4 °F (NFPA, 2010)

LogP

1.46 (LogP)

Melting Point

-32.3 °C

UNII

LKE6D3018E

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H315 (93.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

705.99 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

503-17-3

Wikipedia

2-butyne

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

2-Butyne: ACTIVE

Dates

Modify: 2023-08-15

Exploiting the Electrophilic and Nucleophilic Dual Role of Nitrile Imines: One-Pot, Three-Component Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones

Mariateresa Giustiniano, Valentina Mercalli, Jussara Amato, Ettore Novellino, Gian Cesare Tron
PMID: 26244260   DOI: 10.1021/acs.orglett.5b01798

Abstract

An expeditious multicomponent reaction to synthesize tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones is reported. In brief, hydrazonoyl chlorides react with isocyanoacetamides, in the presence of TEA, to give 1,3-oxazol-2-hydrazones which, without being isolated, can react with dimethylacetylene dicarboxylate to afford furo[2,3-d]pyridazin-4(5H)-ones with an unprecedented level of complexity in a triple domino Diels-Alder/retro-Diels-Alder/lactamization reaction sequence.


Elementary reactions of boron atoms with hydrocarbons-toward the formation of organo-boron compounds

Nadia Balucani, Fangtong Zhang, Ralf I Kaiser
PMID: 20515048   DOI: 10.1021/cr900404k

Abstract




Modeling high pressure reactivity in unsaturated systems: application to dimethylacetylene

C Mediavilla, J Tortajada, V G Baonza
PMID: 18629807   DOI: 10.1002/jcc.21068

Abstract

A general model is introduced to study pressure-induced reactivity on unsaturated systems in the condensed state. The model is applied here to dimethylacetylene (DMA) in the solid phase II (C/2m) because it has been proposed that two DMA molecules can react to form tetramethyl-cyclobutadiene (TMCBD). The proposed reaction process has been modeled by studying the structural and electronic changes undergone by two DMA molecules as they approach each other preserving the crystal symmetry of phase II. Both monodeterminantal (MP2 and DFT) and multideterminantal (CASSCF and MRMP2) methodologies were used to check the reliability of our model in predicting the reactivity of the system under compression. In all cases, structural results are in agreement with low-temperature diffraction experiments for the solid phase II. Our model indicates that DMA is expected to form the TMCBD dimer at intermolecular distances close to 2 A. This value is in excellent agreement with previous calculations on the existence of long carbon-carbon bonds.


[PSYCHIATRIC AND NEUROLOGICAL EXPERIENCES WITH A NEW HYPNOTIC AND SEDATIVE: 3-METHYL-3,4-DIHYDROXY-4-PHENYL-L-BUTYNE (SUBSTANCE KOE 339)]

U SPIEGELBERG, H KOLLRACK, W RUNGE, H J SCHAEFER, W SCHLOTE
PMID: 14113581   DOI:

Abstract




[CONTRIBUTION TO DETERMINATION OF THE MECHANISM OF ACTION, ON THE AUTONOMIC NERVOUS SYSTEM, OF 1,4-DIPYRROLIDINO-2-BUTYNE (TREMORINE)]

J LEVY, E MICHEL-BER
PMID: 14055186   DOI:

Abstract




SYNTHESIS OF SUBSTITUTED 2-PHENYL-1,4-BENZOTHIAZIN-3(4H)-ONES AND THEIR ACTIVITY AS INHIBITORS OF 1,4-DIPYRROLIDINO-2-BUTYNE

J KRAPCHO, A SZABO, J WILLIAMS
PMID: 14193246   DOI: 10.1021/jm00338a036

Abstract




Sites of action of the autonomic effects of 1,4-dipyrrolidino-2-butyne, Tremorine

A H FRIEDMAN, C M SMITH
PMID: 13895230   DOI:

Abstract




The effect of alkyl substitution in drugs. II. The action of some substituted beta-dimethylaminoethyl benzhydryl ethers against the tremor induced by 1,4-di-N-pyrrolidino-2-butyne

M de JONGE, H M TERSTEEGE, A F HARMS, A B FUNCKE, W T NAUTA
PMID: 13790609   DOI: 10.1021/jm50009a003

Abstract




Studies on 1,4-dipyrrolidino-2-butyne (Tremorine) in mice

G M KERANEN, V L ZARATZIAN, R COLEMAN
PMID: 13752591   DOI: 10.1016/0041-008x(61)90064-3

Abstract




[Narcosis potentiating and analgesic effect of 1,4-dipyrrolidino-2-butyne]

D LENKE
PMID: 13600375   DOI:

Abstract




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